
Propanal, 2,2-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoropropanal typically involves the fluorination of propanal. One common method is the reaction of propanal with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents are effective for converting aldehydes to their corresponding gem-difluorides .
Industrial Production Methods
Industrial production of 2,2-difluoropropanal may involve similar fluorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoropropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-difluoropropanoic acid.
Reduction: It can be reduced to 2,2-difluoropropanol.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2-difluoropropanoic acid.
Reduction: 2,2-difluoropropanol.
Substitution: Various substituted propanal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoropropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-difluoropropanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanal: The non-fluorinated analog of 2,2-difluoropropanal.
2,2-Difluoropropane: A related compound where the aldehyde group is replaced by a hydrogen atom.
2,2-Difluoropropanoic acid: The oxidized form of 2,2-difluoropropanal.
Uniqueness
2,2-Difluoropropanal is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated analogs. The fluorine atoms increase the compound’s electronegativity, making it more reactive in certain chemical reactions. This makes 2,2-difluoropropanal a valuable intermediate in the synthesis of various fluorinated compounds .
Propriétés
IUPAC Name |
2,2-difluoropropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c1-3(4,5)2-6/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNUTQAYPMABGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B12987429.png)
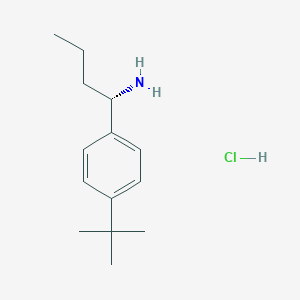
![3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one](/img/structure/B12987448.png)
![(3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B12987452.png)

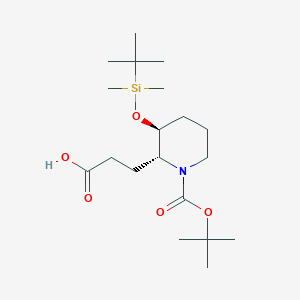
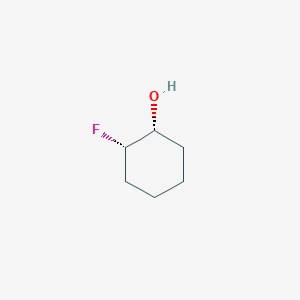
![4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane](/img/structure/B12987481.png)

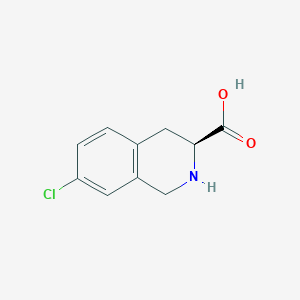
![Methyl bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12987487.png)
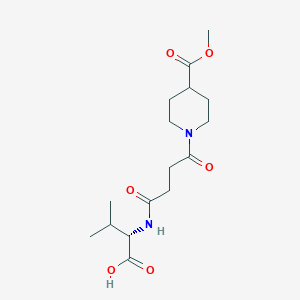
![N,N'-[(2R,2'R)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)](/img/structure/B12987495.png)

